Chloroethylene bisthiocyanate
Description
Contextualization within Organosulfur Chemistry
Organosulfur chemistry is a vast and vital field, encompassing compounds with carbon-sulfur bonds that are integral to pharmaceuticals, materials science, and biological processes. wikipedia.orgfishersci.com Thiocyanates (R-SCN) and their isomers, isothiocyanates (R-NCS), are a significant class within this domain. They are known for their utility as synthetic intermediates, allowing for the introduction of sulfur-containing moieties into organic molecules. organic-chemistry.orgorganic-chemistry.org
The presence of two thiocyanate (B1210189) groups and a reactive chlorine atom on a two-carbon framework positions chloroethylene bisthiocyanate as a potentially versatile building block. The thiocyanate groups can act as precursors for various sulfur-containing functional groups, while the chloro substituent offers a site for nucleophilic substitution reactions.
Significance in Contemporary Chemical Science
While specific research detailing the significance of this compound is scarce, its structural motifs are found in compounds of recognized importance. For instance, the thiocyanate group is a key functional group in various synthetic methodologies, enabling the formation of thiols, sulfides, and other sulfur heterocycles. organic-chemistry.orgorganic-chemistry.org The development of novel methods for synthesizing thiocyanates continues to be an active area of research. mdpi.comchemistryviews.org
The potential applications of this compound could lie in its ability to act as a crosslinking agent or as a precursor to more complex molecules with potential biological activity or material properties. However, without dedicated studies on this specific compound, its significance remains largely theoretical.
Overview of Research Trajectories
An extensive search of scientific databases reveals a notable lack of dedicated research articles or in-depth studies focused solely on this compound. Its presence is primarily documented in chemical databases and patent literature, which often list compounds without detailing their synthesis or application. nih.gov This suggests that while the compound has been synthesized and cataloged, it has not emerged as a major focus of academic or industrial research.
The research trajectory for similar, more studied bisthiocyanates, such as methylene (B1212753) bis(thiocyanate), has been in their application as biocides and in materials science. researchgate.netresearchgate.net It is plausible that this compound was synthesized with similar applications in mind, but this remains speculative without direct evidence. The future of research on this compound would likely involve a fundamental exploration of its synthesis, reactivity, and potential applications, moving it from a chemical curiosity to a tool in the chemist's arsenal.
Chemical Compound Information
| Compound Name |
| This compound |
| (1-chloro-2-thiocyanatoethyl) thiocyanate |
| Methylene bis(thiocyanate) |
| Isothiocyanates |
| Thiols |
| Sulfides |
Chemical Data for this compound
| Property | Value |
| IUPAC Name | (1-chloro-2-thiocyanatoethyl) thiocyanate nih.gov |
| Molecular Formula | C₄H₃ClN₂S₂ nih.gov |
| Molecular Weight | 178.7 g/mol nih.gov |
| CAS Number | 24689-89-2 nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
24689-89-2 |
|---|---|
Molecular Formula |
C4H3ClN2S2 |
Molecular Weight |
178.7 g/mol |
IUPAC Name |
(1-chloro-2-thiocyanatoethyl) thiocyanate |
InChI |
InChI=1S/C4H3ClN2S2/c5-4(9-3-7)1-8-2-6/h4H,1H2 |
InChI Key |
SJCSGFWXVSRSQA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(SC#N)Cl)SC#N |
Origin of Product |
United States |
Nomenclature and Structural Elucidation in Academic Contexts
Systematic Naming Conventions
The unambiguous identification of a chemical compound is paramount in scientific discourse. According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the systematic name for Chloroethylene bisthiocyanate is (1-chloro-2-thiocyanatoethyl) thiocyanate (B1210189) . An alternative systematic name is Thiocyanic acid, 1-chloro-1,2-ethanediyl ester . These names precisely describe the molecular structure, indicating a two-carbon (ethane) backbone with a chlorine atom and a thiocyanate group attached to the first carbon, and another thiocyanate group on the second carbon.
Below is a table summarizing the key identifiers for this compound:
| Identifier | Value |
| Systematic IUPAC Name | (1-chloro-2-thiocyanatoethyl) thiocyanate |
| Alternative Name | Thiocyanic acid, 1-chloro-1,2-ethanediyl ester |
| Molecular Formula | C₄H₃ClN₂S₂ |
| CAS Number | 24689-89-2 |
Structural Isomers and Related Bisthiocyanate Analogs in Research
The arrangement of atoms within a molecule can vary, leading to the formation of structural isomers—compounds with the same molecular formula but different connectivity. While specific research on the structural isomers of this compound is not extensively documented in publicly available literature, the principles of organic chemistry allow for the prediction of several positional isomers. These would differ in the placement of the chlorine atom and the two thiocyanate groups on the ethylene (B1197577) backbone. For instance, a possible isomer could be 1-chloro-1,1-ethanediyl bisthiocyanate or 2-chloro-1,1-ethanediyl bisthiocyanate.
To better understand the structural context of this compound, it is insightful to examine related bisthiocyanate analogs that have been subjects of scientific research.
Methylene (B1212753) Bisthiocyanate and Chloromethyl Bisthiocyanate as Comparative Structures
Methylene Bisthiocyanate (MBT) is a well-studied biocide with the chemical formula CH₂(SCN)₂. It consists of a single methylene (-CH₂-) bridge between two thiocyanate groups. researchgate.netnih.gov Unlike this compound, it lacks a chlorine atom and has a simpler one-carbon backbone. MBT is a crystalline solid with a melting point of 100-104°C and is used in various industrial applications, including water treatment and as a preservative. classicchemicals.com Its synthesis often involves the reaction of methylene bromide or chloride with a thiocyanate salt. researchgate.net
Chloromethyl Bisthiocyanate , while not as commonly cited, represents a structural intermediate between MBT and this compound. A related compound, chloromethyl thiocyanate (CH₂ClSCN), has been studied for its structural and conformational properties. Research has shown that in the gas phase, it exists as a mixture of two conformers, gauche and anti, with the gauche form being more stable.
Vinylene Bisthiocyanate as a Structural Reference
Vinylene Bisthiocyanate introduces an element of unsaturation not present in this compound. Its structure, C₂H₂(SCN)₂, features a carbon-carbon double bond (a vinylene group) linking the two thiocyanate groups. uni.lu This double bond imposes rigidity on the molecule, leading to the possibility of cis/trans (or E/Z) isomerism, a feature not present in the saturated ethane backbone of this compound. The electronic properties of the double bond in Vinylene Bisthiocyanate also differentiate it from its saturated counterpart, influencing its reactivity and potential applications.
Conformational Analysis and Stereochemical Considerations
The three-dimensional arrangement of atoms in a molecule, which can change through rotation around single bonds, is the focus of conformational analysis. For this compound, rotation around the central carbon-carbon single bond leads to various spatial arrangements known as conformers. The stability of these conformers is influenced by steric hindrance and electrostatic interactions between the substituents: the chlorine atom, the two thiocyanate groups, and the hydrogen atoms.
The most stable conformations are generally the staggered conformations, where the substituents on adjacent carbons are as far apart as possible to minimize repulsive forces. chemistrysteps.comlibretexts.org Conversely, eclipsed conformations, where the substituents are aligned, are higher in energy and less stable. youtube.com Due to the presence of bulky and electronegative groups (Cl and SCN), the analysis of this compound's conformations would involve assessing the energetic favorability of gauche (substituents at a 60° dihedral angle) versus anti (substituents at a 180° dihedral angle) arrangements. The large size of the thiocyanate groups would likely lead to significant steric strain in conformations where they are in close proximity.
Furthermore, the structure of (1-chloro-2-thiocyanatoethyl) thiocyanate contains a chiral center at the first carbon atom—the one bonded to the chlorine atom, a hydrogen atom, a thiocyanate group, and the -CH₂(SCN) group. A chiral center is a carbon atom attached to four different groups. The presence of this chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers will have identical physical properties (melting point, boiling point, etc.) but will rotate plane-polarized light in opposite directions. The synthesis of this compound would typically result in a racemic mixture, an equal mixture of both enantiomers, unless a stereoselective synthesis method is employed.
Advanced Synthetic Methodologies for Chloroethylene Bisthiocyanate
General Thiocyanate (B1210189) Synthesis Approaches Applicable to Vinylic Systems
The introduction of a thiocyanate group onto a vinylic framework can be achieved through several established synthetic routes. These methods often involve the use of readily available and cost-effective reagents.
Nucleophilic Substitution Reactions with Alkali Thiocyanates
A primary and widely utilized method for the synthesis of organic thiocyanates involves the nucleophilic substitution of a suitable leaving group with an alkali thiocyanate salt, such as potassium or ammonium (B1175870) thiocyanate. organic-chemistry.orgthieme-connect.de This approach is particularly effective for preparing alkyl thiocyanates from alkyl halides or tosylates. organic-chemistry.org For vinylic systems, this reaction typically proceeds via an SRN1 mechanism, which involves a radical-nucleophilic substitution pathway.
The reaction can be carried out in various solvents, including aqueous alcohol or high-boiling polar solvents like dimethyl sulfoxide. thieme-connect.de Microwave-assisted protocols have also been developed to promote the nucleophilic substitution of alkyl halides with alkali thiocyanates in aqueous media, offering a rapid and efficient alternative. organic-chemistry.org
Cyanation of Organosulfur Precursors (e.g., Sulfenyl Thiosulfates, Sulfenyl Chlorides)
An alternative strategy for synthesizing thiocyanates involves the cyanation of organosulfur precursors. This can include the reaction of sulfenyl chlorides with a cyanide source. thieme-connect.de For instance, areneselenenyl chlorides can be converted to the corresponding aryl selenocyanates using trimethylsilyl (B98337) cyanide in a nonaqueous organic solvent like tetrahydrofuran. thieme-connect.de
Another approach is the dealkylative cyanation of sulfoxides. This method uses an interrupted Pummerer reaction to transform sulfoxides into thiocyanates under mild conditions through electrophilic activation of the sulfoxide. organic-chemistry.orgnih.gov This dealkylative functionalization is tolerant of a wide array of substituents. nih.gov Furthermore, thioethers can be converted to thiocyanates via a fluorium-initiated dealkylative cyanation using an oxidant and a cyanation reagent like trimethylsilyl cyanide. organic-chemistry.org
Thiocyanogenation Reactions
Thiocyanogenation involves the direct addition of a thiocyanogen (B1223195) source across a double or triple bond. researchgate.net Historically, electrophilic reagents like thiocyanogen chloride were used for the functionalization of arenes. acs.org More recently, stable, electrophilic N-thiocyanating reagents have been developed for this purpose. acs.org
Anhydrous iron(III) chloride can oxidize potassium thiocyanate to generate a thiocyanate radical, which then adds to nucleophilic olefins to produce dithiocyanate derivatives under mild conditions with high yields. organic-chemistry.org A stereoselective gold-catalyzed hydrothiocyanation of haloalkynes has been shown to produce vinyl thiocyanates in good yields. organic-chemistry.org Additionally, a 1,2-thiocyanatosulfonation of terminal alkynes using ammonium thiocyanate and sulfonyl hydrazides provides (E)-β-(thiocyanato)vinyl sulfones through a radical pathway with excellent stereoselectivity. organic-chemistry.org
Stereoselective and Regioselective Synthetic Pathways
Achieving specific stereochemistry and regiochemistry is crucial in the synthesis of complex molecules like chloroethylene bisthiocyanate. Several modern synthetic methods offer high levels of control over these aspects.
A notable example is the copper-catalyzed hydrocyanation of allenes, which provides access to β,γ-unsaturated nitriles with excellent regio- and E-selectivity. beilstein-journals.org This method involves the hydroalumination of the allene (B1206475) followed by a regioselective allylation. beilstein-journals.org While not directly producing a thiocyanate, the resulting nitrile can be a precursor.
In the context of thiocyanation, the addition of thiocyanogen or its equivalents to unsymmetrical alkenes or alkynes can lead to regioisomeric products. The regioselectivity is often dictated by the stability of the intermediate carbocation or radical. For example, in the electrophilic addition to an alkene, the electrophile adds in a way that generates the most stable intermediate carbocation (Markovnikov's rule). rutgers.edumnstate.edu Conversely, radical additions can lead to anti-Markovnikov products. mnstate.edu
For vinylic systems, the stereochemistry of the resulting double bond is a key consideration. The 1,2-thiocyanatosulfonation of terminal alkynes with NH4SCN and sulfonyl hydrazides proceeds with excellent stereoselectivity to yield (E)-β-(thiocyanato)vinyl sulfones. organic-chemistry.org Similarly, gold-catalyzed hydrothiocyanation of haloalkynes can provide vinyl thiocyanates with good stereoselectivity. organic-chemistry.org
Sigmatropic Rearrangements in Vinyl Thiocyanate Synthesis
Sigmatropic rearrangements, a class of pericyclic reactions involving the migration of a sigma bond, are powerful tools in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high stereoselectivity. researchgate.netnumberanalytics.com The acs.orgacs.org-sigmatropic rearrangement is particularly relevant to the synthesis of vinyl thiocyanates. numberanalytics.comacs.org
Allyl thiocyanates can undergo a acs.orgacs.org-sigmatropic rearrangement to form allyl isothiocyanates. acs.org This rearrangement is often in equilibrium, and the position of the equilibrium depends on the relative thermodynamic stabilities of the thiocyanate and isothiocyanate isomers. researchgate.net In some cases, a sequence of two acs.orgacs.org-sigmatropic migrations can transform 1,4-diisothiocyanatobut-2-ynes into 2,3-dithiocyanatobuta-1,3-dienes. researchgate.net This demonstrates that the acs.orgacs.org-sigmatropic rearrangement can be driven to favor the formation of thiocyanates if the resulting carbon skeleton is more stable. researchgate.net
The activation barrier for the acs.orgacs.org-sigmatropic rearrangement of allyl thiocyanates is relatively low, allowing the reaction to occur readily. acs.org This type of rearrangement proceeds through a cyclic transition state and is known for its high stereospecificity, with a complete transfer of chirality. researchgate.netorganic-chemistry.orglibretexts.org The stereochemical outcome is influenced by steric factors in the transition state. researchgate.net For instance, an electrochemical oxidative thiocyanation of enamides can proceed through a researchgate.netresearchgate.net-H sigmatropic rearrangement to yield the exclusive E isomer. nih.gov
Flash Vacuum Pyrolysis Applications in Synthesis
Flash vacuum pyrolysis (FVP) is a technique that involves heating a precursor molecule at high temperatures and low pressure for a very short duration. wikipedia.orgscripps.edu This method is particularly suited for unimolecular reactions, such as rearrangements or eliminations, leading to the formation of reactive intermediates or stable products that might be inaccessible through conventional solution-phase chemistry. wikipedia.orgscripps.edu
The process involves volatilizing a precursor, passing it through a heated tube (the "hot zone"), and then rapidly condensing the products in a cold trap. wikipedia.org The high temperatures (ranging from 200 to over 1000 °C) and short residence times minimize bimolecular side reactions. scripps.edu FVP has been successfully employed in the synthesis of various compounds, including strained rings and complex natural products. wikipedia.org For example, it has been used to generate highly reactive species like dioxene from 2-acetoxydioxane and in the total synthesis of the alkaloid GB-13. wikipedia.org
While there is no specific literature on the direct synthesis of this compound using FVP, the technique's ability to handle high-energy transformations makes it a plausible, albeit specialized, method for its formation from a suitable precursor. The development of ultrahigh-temperature FVP (UT-FVP) has further expanded the scope of this technique, allowing for temperatures up to 2500 °C. nih.govsemanticscholar.org
Development of Novel Metal-Free Synthetic Routes
Recent advancements in organic synthesis have emphasized the development of metal-free reaction pathways to avoid the cost and potential toxicity associated with metal catalysts. A notable example is the metal-free radical 1,2-dithiocyanation of alkynes and alkenes. nih.gov This method utilizes a combination of sodium persulfate and potassium thiocyanate under ambient air to produce vicinal dithiocyanates in short reaction times. nih.gov
This approach has been successfully applied to various styrene (B11656) derivatives and other alkynes, yielding the corresponding (E)-1,2-dithiocyanatovinyl compounds. nih.gov The reaction is believed to proceed through a radical/polar pathway. nih.gov The development of such metal-free methods offers a more environmentally benign and economically viable alternative to traditional metal-catalyzed processes.
Table 1: Examples of Metal-Free Dithiocyanation of Alkynes nih.gov
| Starting Alkyne | Product | Yield (%) |
| 1-ethynyl-3-methylbenzene | (E)-1-(1,2-dithiocyanatovinyl)-3-methylbenzene | 82 |
| 1-ethynyl-4-methoxybenzene | (E)-1-(1,2-dithiocyanatovinyl)-4-methoxybenzene | 82 |
| 1-ethynylcyclopropane | (E)-(1,2-dithiocyanatovinyl)cyclopropane | 78 |
| 1-phenylpropyne | (E)-(1,2-dithiocyanatoprop-1-en-1-yl)benzene | 89 |
Analogous Syntheses of Related Bisthiocyanates (e.g., Ethylene (B1197577) 1,2-Dithiocyanate)
The synthesis of ethylene 1,2-dithiocyanate (also known as 1,2-dithiocyanoethane) provides valuable insight into the formation of bisthiocyanate compounds. nih.govcalpaclab.com One established method for preparing related compounds involves the reaction of 1,2-dithiocyanoethane with alcoholic sodium sulfide (B99878) to produce ethylene sulfide. orgsyn.org This indicates that the bisthiocyanate structure can serve as a precursor to other sulfur-containing heterocycles.
Another approach for synthesizing thiocyanates involves the nucleophilic substitution of alkyl halides or tosylates with a thiocyanate salt. organic-chemistry.org For instance, methylene-bis-thiocyanate has been synthesized from formaldehyde. researchgate.net Additionally, iron(III) chloride can mediate the addition of thiocyanate radicals to olefins to form dithiocyanate derivatives. organic-chemistry.org
The synthesis of chloroethylene carbonate, a precursor for vinylene carbonate, involves the chlorination of ethylene carbonate. google.com While not a direct analog, this reaction highlights methods for introducing chlorine into a small organic framework, a key step that would be required in a potential synthesis of this compound from an ethylene-based precursor.
Chemical Reactivity and Mechanistic Investigations of Chloroethylene Bisthiocyanate
Electrophilic and Nucleophilic Reaction Pathways
The reactivity of chloroethylene bisthiocyanate is significantly influenced by the electronic properties of its substituents. The thiocyanate (B1210189) group (SCN) generally acts as an electron-withdrawing group, which affects the electron density of the C=C double bond. scribd.com This electronic characteristic dictates its interactions with both electrophiles and nucleophiles.
Nucleophilic Reactions: The carbon atoms of the thiocyanate group and the double bond are potential sites for nucleophilic attack. The cyano group's carbon is electrophilic and can react with various nucleophiles. For instance, the reaction of thiocyanic esters with amines can lead to the formation of 2-aminothiazoles. scribd.com While direct studies on this compound are limited, analogous reactions with α-functionalized thiocyanic esters suggest that nucleophiles like amines could attack the thiocyanate carbon, initiating a cascade of reactions. scribd.com
Electrophilic Reactions: The nitrogen atom of the thiocyanate group possesses a lone pair of electrons, allowing it to act as a nucleophile in the presence of strong electrophiles. However, the dominant electrophilic reactions involving vinylic thiocyanates typically target the C=C double bond. The direct replacement of a hydrogen atom by a thiocyano group, known as thiocyanation, is a common method for synthesizing such compounds, highlighting the reactivity of unsaturated systems towards electrophilic thiocyanogen (B1223195), (SCN)₂. scribd.com
Cyclization Reactions and Heterocyclic Ring Formation
A hallmark of thiocyanic ester chemistry is their utility as precursors for synthesizing heterocyclic compounds under mild conditions. scribd.com The combination of a sulfur atom and a cyano group within the thiocyanate moiety provides a versatile platform for cyclization.
The most prominent application is in the synthesis of thiazoles. For example, α-thiocyanato ketones or esters react with amines to form 2-aminothiazoles. scribd.com In the context of this compound, intramolecular or intermolecular cyclization pathways could be envisaged. The presence of two thiocyanate groups offers the potential for the formation of bis-thiazole structures or other complex heterocyclic systems, depending on the reagent and reaction design. For instance, reactions involving nucleophiles that can interact with both the thiocyanate group and the vinylic system can initiate cyclization. The reaction of certain phosphorus ylides with thiocyanogen produces precursors that are useful for thiazole (B1198619) formation. scribd.com
Isomerization Phenomena in Vinylic Thiocyanates
Isomerization is a key aspect of the chemistry of unsaturated thiocyanates, with the most significant being the rearrangement to more thermodynamically stable isothiocyanates.
The thermal or catalyzed rearrangement of thiocyanates to isothiocyanates (R-S-C≡N → R-N=C=S) is a well-documented process in organic chemistry. researchgate.netarchive.org This rearrangement is particularly common for allylic and propargylic thiocyanates, often proceeding through a epa.govepa.gov-sigmatropic rearrangement mechanism. researchgate.netresearchgate.net This process involves a cyclic intermediate where the thiocyanate group does not fully detach from the organic backbone. researchgate.net
For vinylic thiocyanates like this compound, the mechanism is less straightforward than for allylic systems. The rearrangement rate and mechanism are highly dependent on the molecular structure and the polarity of the solvent. researchgate.net While the direct rearrangement of a vinylic thiocyanate is less common than its allylic counterpart, the possibility of isomerization under thermal or catalytic conditions exists. The resulting vinylic isothiocyanates would be valuable intermediates for further synthetic transformations, particularly in the construction of sulfur- and nitrogen-containing heterocycles. researchgate.net The synthesis of the natural product Intervenolin, for example, utilizes a thiocyanate-isothiocyanate rearrangement as a key step. acs.org
Table 1: Representative ¹³C and ¹H NMR Chemical Shifts for Vinylic Thiocyanates
This table presents typical NMR chemical shift ranges for the carbon and hydrogen atoms adjacent to the SCN group in vinylic thiocyanates, illustrating the electron-withdrawing effect of the thiocyanate group on the C=C bond. scribd.com
| Nucleus | Carbon α to SCN | Carbon β to SCN | Proton on Cα | Proton on Cβ |
| Chemical Shift (ppm) | 108 - 115 | 135 - 147 | 5.5 - 6.5 | 6.0 - 7.5 |
Note: Data is representative of the vinylic thiocyanate class of compounds. Specific shifts for this compound may vary based on the influence of the second thiocyanate group and the chlorine atom.
Cycloaddition Reactions (e.g., Diels-Alder)
The carbon-carbon double bond in this compound, being part of a conjugated system and influenced by electron-withdrawing groups, has the potential to participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings.
For this compound to act as a dienophile, its double bond would react with a conjugated diene. The reactivity would be enhanced by the electron-withdrawing nature of the chloro and thiocyanato substituents. While specific studies on the Diels-Alder reactivity of this compound are not widely documented, related cycloaddition reactions are known. For example, organocobalt complexes can undergo cycloaddition with alkyl thiocyanates. scribd.com The potential for this compound to participate in such reactions opens avenues for creating complex cyclic and heterocyclic structures.
Hydrolysis Reactions and Derivative Formation
The thiocyanate group can undergo hydrolysis, typically under acidic or basic conditions, to yield various products. The outcome of the hydrolysis of this compound would depend on the specific conditions employed.
Under acidic conditions, hydrolysis of a thiocyanate group generally leads to the formation of a corresponding thiol (mercaptan) and cyanic acid, which is further hydrolyzed to ammonia (B1221849) and carbon dioxide. Basic hydrolysis, on the other hand, can produce a mixture of products, including disulfides and cyanides. The presence of two thiocyanate groups and a chlorine atom on the double bond in this compound complicates the hydrolysis profile, potentially leading to a variety of derivatives through partial or complete hydrolysis, as well as possible reactions involving the chloro substituent.
Reduction Mechanisms, including Electrochemical Pathways
The reduction of this compound can occur at several functional groups: the thiocyanate moieties, the carbon-carbon double bond, or the carbon-chlorine bond.
Chemical Reduction: Catalytic hydrogenation could potentially reduce the C=C double bond to a single bond, yielding a saturated chloro-bisthiocyanatoethane derivative. More vigorous reducing agents might lead to the cleavage of the C-S bond or the C-Cl bond.
Electrochemical Reduction: Electrochemical methods offer precise control over the reduction potential, allowing for selective transformations. The electrolysis of thiocyanates is a known process, often utilized in the context of generating thiocyanogen. scribd.com The electrochemical reduction of this compound could proceed via several pathways. A likely initial step would be the reduction of the C-Cl bond or the thiocyanate group, as these are typically more susceptible to reduction than an isolated double bond. The specific products would be highly dependent on the electrode material, solvent, supporting electrolyte, and applied potential.
Reactions with Nitrogenous Compounds (e.g., Amines, Azides)
The chemical behavior of this compound in the presence of nitrogenous compounds, such as amines and azides, is a critical area of study for understanding its potential synthetic applications and reaction mechanisms. While direct research on this compound's reactions with these nucleophiles is not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of related organic thiocyanates and haloalkenes. The presence of both a reactive vinyl chloride group and two thiocyanate moieties suggests a rich and varied reactivity profile.
Amines, acting as nucleophiles, can potentially react with this compound at two primary sites: the carbon atom bearing the chlorine atom via nucleophilic substitution, or the thiocyanate groups. The reaction pathway is likely influenced by the nature of the amine (primary, secondary, or tertiary), the reaction conditions, and the solvent used.
Mechanistically, primary and secondary amines can engage in nucleophilic attack on the thiocyanate group. This can lead to the formation of N-substituted thioureas. Research on the reaction of anilines with ammonium (B1175870) thiocyanate has shown the formation of phenylthiourea (B91264) derivatives, which can then undergo cyclization to form benzothiazole (B30560) derivatives. nih.govresearchgate.net In the case of this compound, a similar reaction with an amine could potentially lead to the formation of a bis(thiourea) derivative.
Furthermore, the vinyl chloride moiety is susceptible to nucleophilic attack. The chlorine atom can be displaced by an amine through a nucleophilic substitution reaction. This type of reaction is common for haloalkanes. researchgate.netchemmethod.com For this compound, this could lead to the formation of an enamine-bisthiocyanate derivative. It is also plausible that a subsequent intramolecular cyclization could occur, where the newly introduced amino group attacks one of the thiocyanate groups, leading to the formation of heterocyclic structures. For instance, studies on the thiocyanation of anilines have shown that the resulting ortho-thiocyanatoanilines can undergo in situ cyclization to form 1,3-benzothiazol-2-amines. nih.gov
The reaction of this compound with azides is expected to be complex. Organic azides can react with compounds containing a thiocyanate group. For instance, the reaction of α-azidochalcones with potassium thiocyanate can lead to the formation of 2-aminothiazoles or highly substituted oxazoles, depending on the reaction conditions. nih.gov While this reaction involves a vinyl azide (B81097), it suggests the potential for the azide moiety to interact with the thiocyanate group. Another study on the reaction of thio acids with organic azides suggests the formation of a thiatriazoline intermediate, which then leads to amide synthesis without the formation of an amine intermediate. nih.gov Based on these findings, the reaction of this compound with an azide could potentially proceed through cycloaddition or nucleophilic attack on the thiocyanate group, possibly leading to the formation of nitrogen- and sulfur-containing heterocyclic compounds.
The following tables summarize findings from related research that can provide insights into the potential reactions of this compound with amines and azides.
Table 1: Examples of Reactions of Amines with Thiocyanate-Related Compounds
| Reactants | Reagents/Conditions | Products | Reference |
| Anilines, Ammonium thiocyanate | Acetic acid | Phenylthiourea derivatives | nih.govresearchgate.net |
| 4-Substituted Anilines, Ammonium thiocyanate, Ammonium persulfate | Ball-milling | 1,3-Benzothiazol-2-amines | nih.gov |
| 2-Mercaptobenzothiazole, Ethyl chloroacetate, then Hydrazine hydrate | Triethylamine, Ethanol | 2-(Benzo[d]thiazol-2-ylthio)acetohydrazide | chemmethod.com |
Table 2: Examples of Reactions Involving Azides and Thiocyanates
| Reactants | Reagents/Conditions | Products | Reference |
| α-Azidochalcones, Potassium thiocyanate | Potassium persulfate | 2,4,5-Trisubstituted oxazoles | nih.gov |
| α-Azidochalcones, Potassium thiocyanate | Ferric nitrate | 2-Aminothiazoles | nih.gov |
| Thioacetic acid, Organic azides | Various solvents | Amides | nih.gov |
Due to the bifunctional nature of this compound, its reactions with nitrogenous compounds are likely to be versatile, offering pathways to a variety of linear and heterocyclic products. Detailed experimental investigation is required to fully elucidate the specific reaction mechanisms and product distributions.
Advanced Spectroscopic Characterization and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis
NMR spectroscopy serves as a primary tool for the unambiguous determination of the molecular structure of chloroethylene bisthiocyanate, offering insights into the chemical environment of each atom.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The analysis of proton (¹H) and carbon-13 (¹³C) NMR spectra provides foundational information about the carbon skeleton and the placement of substituents. In vinylic thiocyanates, the chemical shifts of the olefinic protons and carbons are influenced by the electronegativity and anisotropic effects of the thiocyanato group. psu.edu
For this compound, the single proton on the double bond would be expected to resonate in the vinylic region of the ¹H NMR spectrum. The precise chemical shift would be influenced by the presence of the chlorine atom and the two thiocyanate (B1210189) groups.
The ¹³C NMR spectrum would show distinct signals for the two carbons of the C=C double bond and the carbons of the thiocyanate groups. The chemical shifts of the double-bonded carbons are particularly informative about the electronic effects of the substituents. psu.edu Research on analogous vinylic thiocyanates indicates that the SCN group has both attractive σ and π effects on the C=C bond. psu.edu
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Vinylic Thiocyanates
| Nucleus | Representative Chemical Shift (ppm) |
| Vinylic ¹H | 5.5 - 7.5 |
| Vinylic ¹³C (Cα) | 110 - 140 |
| Vinylic ¹³C (Cβ) | 100 - 130 |
| Thiocyanate ¹³C | ~110 |
Note: The values presented are representative for vinylic thiocyanates and may vary for this compound due to the specific substitution pattern.
¹⁵N NMR for Thiocyanato Group Identification
Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful, though less common, technique for the positive identification of the thiocyanato functional group. Organic thiocyanates (R-S-C≡N) and their isothiocyanate isomers (R-N=C=S) exhibit vastly different ¹⁵N chemical shifts. psu.edu
Organic thiocyanates typically resonate around -100 ppm in the ¹⁵N NMR spectrum. psu.edursc.org This is significantly different from isothiocyanates, which appear at approximately -275 ppm, and the thiocyanate ion (SCN⁻), which has an intermediate chemical shift of about -165 ppm. psu.edu This clear distinction makes ¹⁵N NMR an unequivocal method for confirming the S-C≡N connectivity in this compound. psu.edu
Correlational Spectroscopy for Connectivity Elucidation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are instrumental in piecing together the molecular structure by establishing through-bond connectivities between atoms.
¹H-¹H COSY: A COSY experiment on this compound would reveal couplings between protons. While the target molecule has only one proton, in related, more complex vinylic thiocyanates, COSY spectra would show correlations between vicinal and geminal protons, helping to define the proton network within the molecule.
¹H-¹³C HMBC: The HMBC spectrum is crucial for establishing long-range (typically 2-3 bond) correlations between protons and carbons. For this compound, an HMBC experiment would show a correlation between the vinylic proton and the carbons of the double bond, as well as the carbon of the thiocyanate group. This would definitively link the proton to the substituted carbon framework.
These correlational techniques, when used in conjunction, provide a comprehensive map of the atomic connections within the molecule. researchgate.netresearchgate.net
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by detecting their characteristic vibrational frequencies. lumenlearning.comlibretexts.org For this compound, the IR spectrum would be dominated by absorptions corresponding to the C≡N stretch of the thiocyanate group and the C=C stretch of the alkene.
The thiocyanate group (S-C≡N) exhibits a strong and sharp absorption band for the C≡N triple bond stretch, typically in the range of 2140-2175 cm⁻¹. nih.gov This band is highly characteristic and provides strong evidence for the presence of the thiocyanato functionality. wikipedia.org
The carbon-carbon double bond (C=C) stretching vibration in alkenes generally appears in the region of 1640-1680 cm⁻¹. lumenlearning.comlibretexts.org The intensity of this absorption can be variable and is influenced by the symmetry of the substitution around the double bond. Additionally, C-H stretching and bending vibrations associated with the vinylic proton would also be present. pressbooks.pub
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |
| Thiocyanate (SCN) | C≡N stretch | 2140 - 2175 |
| Alkene (C=C) | C=C stretch | 1640 - 1680 |
| Vinylic C-H | C-H stretch | 3010 - 3040 |
| Vinylic C-H | C-H bend | 900 - 1000 |
Spectroscopic Analysis of Electronic Effects of Thiocyanate Groups on C=C Bonds
Spectroscopic data, particularly from NMR, provides significant insight into the electronic influence of the thiocyanate groups on the carbon-carbon double bond. psu.edu A comparative analysis of the ¹³C NMR chemical shifts of vinylic thiocyanates against their saturated counterparts reveals the electronic nature of the SCN group. psu.edu
The thiocyanate group is found to exert both an attractive sigma (σ) and pi (π) effect on the C=C bond. psu.edu This is attributed in part to the potential involvement of the d-orbitals of the sulfur atom. psu.edursc.org This electron-withdrawing character influences the electron density of the double bond, which is reflected in the downfield shift of the vinylic carbon signals in the ¹³C NMR spectrum. The extent of this shift provides a quantitative measure of the electronic perturbation caused by the two thiocyanate substituents on the ethylene (B1197577) core.
Computational Chemistry and Theoretical Studies on Chloroethylene Bisthiocyanate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by the arrangement of its electrons. These calculations solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous molecular properties can be derived. Methods like Density Functional Theory (DFT) are commonly employed for their balance of accuracy and computational cost in studying organic molecules.
Table 1: Computed Molecular Properties of Chloroethylene Bisthiocyanate
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C4H3ClN2S2 | The elemental composition of the molecule. |
| Molecular Weight | 178.7 g/mol | The mass of one mole of the compound. |
| Exact Mass | 177.9426181 Da | The calculated monoisotopic mass of the molecule. |
| XLogP3-AA | 2.4 | A computed measure of hydrophobicity. |
| Hydrogen Bond Donor Count | 0 | The number of hydrogen atoms bonded to electronegative atoms. |
| Hydrogen Bond Acceptor Count | 2 | The number of electronegative atoms (N) available to accept hydrogen bonds. |
| Rotatable Bond Count | 3 | The number of bonds that allow free rotation, indicating conformational flexibility. |
| Topological Polar Surface Area | 98.2 Ų | The surface sum over all polar atoms, influencing transport properties. |
Data sourced from the PubChem database. nih.gov
These computed properties suggest a molecule with moderate hydrophobicity and significant polarity arising from the two thiocyanate (B1210189) groups. The absence of hydrogen bond donors and the presence of two acceptors will dictate its interaction with protic solvents and biological macromolecules.
Reaction Mechanism Predictions and Energy Profiles
Theoretical chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface (PES) that connects reactants, transition states, and products. By calculating the energies of these stationary points, chemists can predict reaction pathways, activation energies, and reaction rates.
For this compound, several reaction types could be investigated theoretically:
Nucleophilic Substitution: The chlorine atom and the thiocyanate groups are potential leaving groups. Computational models could predict the feasibility of S(_N)1 or S(_N)2 reactions at the chlorinated carbon or the carbon adjacent to the sulfur atoms.
Elimination Reactions: The presence of a chlorine atom suggests the possibility of dehydrochlorination to form an alkyne or allene (B1206475) derivative. Quantum chemical calculations could determine the energy barrier for such elimination pathways.
Reactions at the Thiocyanate Group: The thiocyanate moiety itself can undergo various transformations. Theoretical studies could model its hydrolysis, reduction, or cycloaddition reactions.
A typical study would involve optimizing the geometries of reactants and products and locating the transition state structure connecting them. The energy difference between the transition state and the reactants provides the activation energy barrier, a key determinant of the reaction kinetics. While detailed mechanistic studies on this compound have not been found in a review of the current literature, the methodologies applied to similar organosulfur or chlorinated compounds would be directly applicable. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion, MD simulations provide a detailed view of molecular flexibility and conformational preferences, which are crucial for understanding a molecule's interactions and reactivity.
This compound possesses three rotatable single bonds (C-C, C-S, and C-S), as indicated by its computed properties. nih.gov This allows for a range of possible three-dimensional structures, or conformers. MD simulations can explore the conformational landscape of the molecule by simulating its dynamics at a given temperature. nih.gov
A typical MD simulation for conformational analysis would involve:
Placing the molecule in a simulated environment, such as a vacuum or a solvent box (e.g., water, an organic solvent).
Assigning initial velocities to the atoms corresponding to the simulation temperature.
Calculating the forces on each atom using a force field and integrating the equations of motion over short time steps.
Analyzing the resulting trajectory to identify the most stable (lowest energy) conformers and the energy barriers for interconversion between them.
This analysis would reveal the preferred spatial arrangement of the two thiocyanate groups and the chloroethylene backbone. Such information is vital for understanding how the molecule might fit into an enzyme's active site or interact with a surface. Although specific MD studies on this compound are not available in published literature, the techniques are well-established for conformational analysis of flexible organic molecules. nih.gov
Structure-Reactivity Relationship Modeling
Structure-Reactivity Relationship modeling, including Quantitative Structure-Activity Relationship (QSAR) studies, aims to correlate the chemical structure of a compound with its reactivity or biological activity. These models use statistical methods to build a mathematical relationship between calculated molecular descriptors and an observed property.
The computational properties derived from quantum chemical calculations (Section 6.1) serve as the primary inputs for these models. For this compound, relevant descriptors could include:
Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO).
Steric/Topological Descriptors: Molecular volume, surface area, shape indices.
Thermodynamic Descriptors: Enthalpy of formation, Gibbs free energy.
By correlating these descriptors with experimentally measured reactivity (e.g., reaction rate constants) or biological activity (e.g., toxicity, biocidal efficacy), a predictive QSAR model can be developed. Such a model could then be used to estimate the reactivity of related, untested compounds. While the biocidal properties of related compounds like methylene (B1212753) bis(thiocyanate) have been studied, specific QSAR models focused on this compound are not documented in the available scientific literature. epa.govnih.govresearchgate.net
Applications in Organic and Inorganic Synthesis
Utilization as a Building Block for Organosulfur Systems
The presence of two thiocyanate (B1210189) groups makes chloroethylene bisthiocyanate an attractive starting material for the synthesis of diverse organosulfur systems. The thiocyanate group (-SCN) is an ambident nucleophile, capable of reacting through either the sulfur or the nitrogen atom, although reactions with soft electrophiles typically occur at the sulfur atom. This reactivity allows for the construction of various sulfur-containing scaffolds.
The two sulfur atoms in this compound can be incorporated into larger molecules to form linear, branched, or cyclic organosulfur compounds. For instance, the thiocyanate groups can be hydrolyzed to thiols, which are key intermediates in organosulfur chemistry. These thiols can then undergo a range of transformations, including oxidation to disulfides or sulfonic acids, or alkylation to form thioethers.
Furthermore, the vicinal arrangement of the functional groups in this compound allows for the potential formation of cyclic organosulfur compounds through intramolecular reactions or by reacting with difunctional reagents. The inherent reactivity of the carbon-sulfur bond and the carbon-chlorine bond provides multiple sites for synthetic manipulation.
Table 1: Potential Organosulfur Systems Derived from this compound
| Starting Material | Reagent/Condition | Potential Product Class |
| This compound | Hydrolysis (e.g., NaOH/H₂O) | Dithiol |
| This compound | Reduction (e.g., LiAlH₄) | Dithiol |
| This compound | Reaction with Grignard Reagents | Substituted Thioethers |
| This compound | Reaction with Amines | Thiourea derivatives |
This table represents potential synthetic transformations based on the known reactivity of thiocyanate and alkyl halide functional groups.
Precursor in Heterocyclic Compound Synthesis (e.g., Thiazoles)
This compound is a promising precursor for the synthesis of various sulfur-containing heterocyclic compounds, most notably thiazoles. Thiazoles are a class of five-membered aromatic rings containing one sulfur and one nitrogen atom, and they are prevalent in many biologically active molecules and pharmaceuticals. nih.gov
The classical method for thiazole (B1198619) synthesis is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.com In this context, this compound can be envisioned as a synthon for the α-halocarbonyl component. The chlorine atom serves as the halo- leaving group, while one of the thiocyanate groups can be hydrolyzed or otherwise converted to a carbonyl or a group that facilitates cyclization with a thioamide.
Alternatively, the entire this compound molecule can potentially react with a suitable nucleophile that contains a nitrogen source, leading to a cyclization cascade to form a thiazole ring. For example, reaction with an amine could lead to the formation of an intermediate that subsequently cyclizes through the displacement of the chlorine atom by the sulfur of the thiocyanate group, or a derivative thereof. The versatility of the thiocyanate group allows for various synthetic strategies to be employed for the construction of the thiazole ring. organic-chemistry.orgresearchgate.net
Table 2: Proposed Hantzsch-type Synthesis of a Thiazole Derivative
| Reactant 1 | Reactant 2 | Product |
| This compound (or derivative) | Thioamide | 2-Substituted-4-(thiocyanatomethyl)thiazole |
This table illustrates a proposed synthetic route to a thiazole derivative, applying the principles of the Hantzsch thiazole synthesis.
Role in Complex Molecule Construction
The ability of this compound to serve as a precursor to functionalized organosulfur and heterocyclic compounds makes it a potentially valuable tool in the construction of more complex molecules. The introduction of a thiazole ring, for instance, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. Thiazole-containing molecules have shown a wide range of pharmacological activities, including as antimicrobial, anticancer, and anti-inflammatory agents.
By incorporating the structural motifs derived from this compound, chemists can access novel chemical space in drug discovery and materials science. The functional groups on the resulting thiazole or other organosulfur compounds can be further elaborated to build larger, more complex molecular architectures. For example, a thiazole ring synthesized from this compound could bear a thiocyanatomethyl substituent, which provides a handle for further chemical modification, such as conversion to a thiol, amine, or carboxylic acid, allowing for the connection to other molecular fragments. The strategic use of such building blocks is fundamental to the convergent synthesis of complex natural products and novel functional materials.
Role in Materials Science and Polymer Chemistry Research
Research into the specific roles of Chloroethylene bisthiocyanate in materials science and polymer chemistry is not extensively documented. However, its molecular structure suggests several hypothetical applications that could be subjects of future research and development.
Incorporation into Functional Particulate Carrier Materials
The incorporation of this compound onto the surface of particulate carrier materials could impart unique functionalities. The thiocyanate (B1210189) groups, with their known ability to coordinate with metals, could make such modified particles suitable for applications in areas like catalysis or heavy metal scavenging. The chloroethylene group could potentially serve as a reactive handle for further chemical modifications.
A process for such functionalization could hypothetically involve the reaction of the chloro group or the activation of the double bond on the surface of a pre-existing particulate carrier. The choice of carrier material would be crucial and could range from inorganic oxides like silica (B1680970) and alumina (B75360) to organic polymer beads. The method of incorporation would depend on the nature of the carrier and the desired surface density of the thiocyanate groups.
Investigation of Retention Capabilities in Advanced Materials
The ability of a material to retain a functional compound is critical for its long-term performance. For materials functionalized with this compound, the retention would largely depend on the nature of the bond between the compound and the material. If covalently bonded, the retention is expected to be high. However, if it is physically adsorbed, its retention would be influenced by factors such as the porosity of the material, the strength of intermolecular forces, and the environmental conditions.
The investigation of retention capabilities would typically involve analytical techniques such as spectroscopy and microscopy to monitor the concentration and distribution of the compound within the material over time and under various stresses (e.g., solvent washing, temperature changes). The unique elemental composition of this compound (containing chlorine and sulfur) would facilitate its detection and quantification using techniques like X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX).
Environmental Chemistry and Transformation Pathways
Environmental Occurrence and Distribution Studies
As a microbiocide, Cytox 3810 has been used in:
Paper Mills: Added to white-water systems or stock furnish to control microbial growth. epa.gov
Solutions and Emulsions: Used as a preservative for various liquid products. epa.gov
Secondary Oil Recovery: Employed to control sulfate-reducing bacteria and other microorganisms in injection water. epa.gov
Industrial Recirculating Water Cooling Towers: Utilized to manage microbial contamination. epa.gov
These applications indicate that the primary route of environmental release for chloroethylene bisthiocyanate is likely through industrial wastewater discharges. The product label for Cytox 3810 explicitly states that it is toxic to fish and that treated effluent may be harmful to aquatic life, suggesting that the compound can persist in aquatic environments long enough to exert toxic effects. epa.gov The potential for this compound to partition to different environmental compartments would be governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient. However, specific experimental data on these properties for this compound are limited.
Biodegradation and Abiotic Transformation Mechanisms
Detailed studies on the biodegradation and abiotic transformation of this compound as a whole molecule are scarce. However, significant research exists on the degradation of its key functional group, thiocyanate (B1210189) (SCN⁻), which can provide insights into its potential transformation pathways.
Biodegradation of Thiocyanate
The biodegradation of thiocyanate is a well-documented process carried out by a diverse range of microorganisms under various environmental conditions. nih.govresearchgate.netnih.govnih.gov Bacteria capable of degrading thiocyanate can be autotrophic, utilizing the compound as an energy source, or heterotrophic, using it as a source of nitrogen or sulfur. researchgate.netnih.gov
Two primary pathways for the microbial degradation of thiocyanate have been identified:
Thiocyanate Hydrolase Pathway: In this pathway, thiocyanate is hydrolyzed to carbonyl sulfide (B99878) (COS) and ammonia (B1221849) (NH₃). The carbonyl sulfide is then further hydrolyzed to hydrogen sulfide (H₂S) and carbon dioxide (CO₂). nih.gov
Cyanate (B1221674) Pathway: This pathway involves the cleavage of the sulfur-carbon bond in thiocyanate to form cyanate (CNO⁻) and sulfide (S²⁻). The cyanate is subsequently hydrolyzed to ammonia and carbon dioxide. nih.gov
Several factors can influence the rate and extent of thiocyanate biodegradation, including pH, temperature, and the presence of other chemicals. For instance, some studies have shown that the presence of ammonium (B1175870) can inhibit thiocyanate biodegradation. nih.gov
The table below summarizes findings from various studies on thiocyanate biodegradation.
| Microorganism/Consortium | Degradation Pathway | Optimal Conditions | Inhibitors | Reference |
| Native groundwater microbial consortium | Not specified | Oxic conditions | Ammonium | nih.gov |
| Thiobacillus | Carbonyl Sulfide (COS) pathway | Not specified | Not specified | nih.gov |
| Pseudomonas putida, Pseudomonas stutzeri | Cyanate (CNO) pathway | Not specified | Not specified | nih.gov |
| Acremonium strictum | Not specified | pH 6 | Phenol, cyanide, nitrite | researchgate.net |
| Thiohalobacter sp. strain FOKN1 | Thiocyanate dehydrogenase pathway | pH 8.8, 37°C, 0.18 M NaCl | Phenol | nih.gov |
Interactive Data Table: Thiocyanate Biodegradation Studies
Abiotic Transformation
Information on the abiotic transformation of this compound is not available. However, based on its chemical structure, potential abiotic degradation pathways could include hydrolysis and photolysis. The presence of the chlorine atom on the ethylene (B1197577) group could make the molecule susceptible to reductive dechlorination under certain anaerobic conditions, a common fate for chlorinated ethenes. The thiocyanate groups might also undergo abiotic degradation, potentially releasing cyanide, which is known to be highly toxic. epa.gov
Persistence and Environmental Fate Modeling
There are no specific studies on the persistence or environmental fate modeling of this compound. Its persistence in the environment will be determined by the rates of the various biotic and abiotic degradation processes discussed above. The product label for Cytox 3810 warns of its toxicity to aquatic life, which implies a degree of persistence in aquatic environments. epa.gov
Environmental fate modeling would require data on the compound's physicochemical properties, as well as its degradation rates in different environmental compartments (soil, water, sediment). The lack of such data currently prevents the development of a reliable environmental fate model for this compound. Factors that would be critical to such a model include:
Partitioning behavior: How the compound distributes between water, soil/sediment, and air.
Biodegradation kinetics: The rates of microbial degradation under different redox conditions.
Abiotic degradation kinetics: The rates of hydrolysis and photolysis.
Toxicity of transformation products: The environmental impact of any intermediate or final degradation products.
Given that the related compound methylene (B1212753) bis(thiocyanate) is noted to have a very low potential to leach into groundwater, a similar behavior might be expected for this compound, though this would need to be confirmed through specific studies. epa.gov
Mechanistic Biological Activity Studies Non Clinical
Elucidation of Molecular Mechanisms in Antimicrobial Action
The antimicrobial activity of organothiocyanate compounds like chloroethylene bisthiocyanate is rooted in their ability to interact with and disrupt microbial cellular machinery. The thiocyanate (B1210189) (-SCN) group is a pseudohalide, sharing chemical properties with halides that allow it to participate in various biochemical reactions. nih.gov
The primary mechanism involves the inhibition of key enzymatic pathways. While specific studies on this compound are limited, the action of related thiocyanate biocides suggests a multi-pronged attack. The two-electron oxidation of the thiocyanate ion (SCN⁻) by peroxidases in the presence of hydrogen peroxide leads to the formation of hypothiocyanous acid (HOSCN). nih.gov This resulting compound is a potent, yet selective, antimicrobial agent. nih.govnih.gov
HOSCN is highly reactive towards thiol groups (-SH) found in the cysteine residues of enzymes and proteins. nih.gov By oxidizing these crucial thiol groups, HOSCN can inactivate enzymes essential for microbial metabolism, leading to a cessation of cellular function and eventual cell death. This targeted action on vital proteins is a key feature of its biocidal activity.
Furthermore, the electron-withdrawing nature of the thiocyanate group can impact the electronic properties of the entire this compound molecule, potentially allowing it to interfere with electron transport chains involved in cellular respiration. scribd.com
Studies on Control of Specific Microbial Populations (e.g., Sulfate-Reducing Anaerobic Bacteria)
This compound has been specifically noted for its effectiveness in controlling problematic microbial populations, particularly anaerobic bacteria such as sulfate-reducing bacteria (SRB). scribd.com SRB, like Desulfovibrio desulfuricans, are a major concern in industrial water systems, contributing to microbiologically influenced corrosion (MIC) by producing corrosive hydrogen sulfide (B99878). epa.gov
Research and application data confirm that formulations containing this compound are effective in controlling the growth of SRB. scribd.comepa.gov Its ability to function in anaerobic environments makes it particularly suitable for applications where these organisms thrive, such as in petroleum field water flood systems and the wet-end systems of paper mills. epa.govepa.gov The compound's biocidal action helps to prevent the formation of biofilms and the associated degradation of industrial equipment.
A summary of its documented antimicrobial targets is presented below.
| Target Microbial Group | Application Area | Reference |
| Sulfate-Reducing Bacteria (Desulfovibrio desulfuricans) | Industrial Water Systems | scribd.comepa.gov |
| Aerobic Slime-Forming Bacteria | Industrial Water Systems | epa.gov |
| Aerobic Iron Bacteria (Sphaerotilus, Gallionella) | Industrial Water Systems | epa.gov |
| Fungi | Paper Mill Systems | epa.gov |
| Algae | Cooling Systems | epa.gov |
Biochemical Pathways Affected by Bisthiocyanate Interaction
The interaction of this compound and its reactive product, HOSCN, affects several critical biochemical pathways within microbial cells. The primary targets are metabolic processes that rely on enzymes with active-site thiol groups.
Key affected pathways include:
Glycolysis: Studies on HOSCN have shown it inhibits essential glycolytic enzymes such as hexokinase and glucose-6-phosphate dehydrogenase in Streptococcus. nih.gov By disrupting this central energy-producing pathway, the biocide effectively starves the microorganism of the energy required for survival.
Nutrient Uptake: HOSCN has been found to block the uptake of glucose and amino acids in bacteria like E. coli. This is likely achieved by targeting and oxidizing membrane-bound transport proteins responsible for bringing these essential nutrients into the cell. nih.gov
Cellular Respiration: The thiocyanate group's characteristics suggest a potential to interfere with the electron transport chain, a fundamental process for energy generation in aerobic organisms. scribd.com Inhibition of oxygen uptake has been observed in bacteria exposed to HOSCN. nih.gov
This disruption of fundamental metabolic and energy-generating pathways underscores the broad-spectrum efficacy of the compound against a range of microorganisms.
Research into Biocidal Efficacy in Industrial Systems (e.g., Cooling Tower Treatment)
This compound is formulated for use as a broad-spectrum microbicide in industrial water systems, including air conditioner cooling systems and paper mills. epa.govepa.gov Its purpose is to reduce and control the growth of algae, bacteria, and fungi that cause fouling, impede heat transfer, and contribute to corrosion. epa.gov
Formulations containing 10% this compound are used to control microbial growth. epa.govepa.gov In cooling tower applications, it is added to the system to combat microbial contamination as it arises. epa.gov In paper mill wet-end systems, it is used to control fungal slime, with application strategies involving periodic shock dosages to manage heavy deposits. epa.gov Its clearance for use in the manufacture of paper and paperboard that may come into contact with food (with the requirement that surfaces are rinsed) highlights its established use and regulatory acceptance in specific industrial contexts. epa.gov
The table below summarizes findings on its industrial application efficacy.
| Industrial System | Target Organism(s) | Observed Efficacy | Reference |
| Cooling Towers | Algae, Bacteria, Fungi | Reduces and controls microbial growth. | epa.gov |
| Paper Mill Wet-End Systems | Fungal Slime | Controls fungal components of slime formations. | epa.gov |
| Petroleum Field Water Floods | Anaerobic & Aerobic Bacteria | Controls bacteria like SRB and slime-formers. | epa.gov |
Analytical Methodologies for Research and Environmental Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography, a cornerstone of analytical chemistry, is indispensable for the separation of chloroethylene bisthiocyanate from complex sample matrices. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are pivotal techniques, each offering distinct advantages for the analysis of organic thiocyanates.
High-performance liquid chromatography is a versatile technique for the analysis of organic thiocyanates. For compounds like this compound, reversed-phase HPLC is a common approach. While specific methods for this compound are not detailed in the reviewed literature, methods for other organic thiocyanates suggest the use of C8 or C18 columns. The selection of the mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and water, is optimized to achieve the desired separation. The addition of modifiers such as formic acid can improve peak shape and is compatible with mass spectrometry detection.
Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. While the thermal stability of this compound would need to be considered, GC can offer high resolution and sensitivity. The use of a capillary column with a suitable stationary phase is critical. For related compounds, derivatization is sometimes employed to improve volatility and chromatographic performance.
Table 1: Hypothetical Chromatographic Conditions for this compound Analysis (Based on Analogous Compounds)
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Column | C18 or Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile/Water Gradient | Helium or Nitrogen |
| Detector | UV-Vis or Mass Spectrometry (MS) | Electron Capture Detector (ECD) or Mass Spectrometry (MS) |
| Flow Rate | 0.5 - 1.5 mL/min | 1 - 2 mL/min |
| Temperature | Ambient to 40°C | Temperature-programmed oven (e.g., 60°C to 280°C) |
| Injection Volume | 5 - 20 µL | 1 - 2 µL (split/splitless) |
Spectrometric Methods for Detection and Identification
Spectrometric techniques are crucial for the unambiguous identification and sensitive detection of this compound. Mass spectrometry (MS), often coupled with chromatography, and infrared (IR) spectroscopy are the most relevant methods.
Mass spectrometry, particularly when linked with GC (GC-MS) or HPLC (LC-MS), provides high selectivity and sensitivity, enabling both qualitative and quantitative analysis. In GC-MS, the electron ionization (EI) mass spectrum of this compound would exhibit a characteristic fragmentation pattern, including the molecular ion and specific fragment ions that can be used for identification and quantification through selected ion monitoring (SIM). For LC-MS, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization techniques.
Infrared spectroscopy can be a valuable tool for the identification of the thiocyanate (B1210189) functional group (-S-C≡N), which has a characteristic strong and sharp absorption band in the IR spectrum, typically in the range of 2140-2175 cm⁻¹. While not generally used for quantification in complex environmental samples, it can be used for the structural confirmation of the pure compound or in less complex mixtures.
Table 2: Potential Spectrometric Data for this compound Identification
| Spectrometric Method | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to the mass of this compound; Characteristic fragment ions resulting from the loss of Cl, SCN, or other moieties. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Protonated molecule [M+H]⁺ or other adducts depending on the ionization source and mobile phase composition. |
| Infrared (IR) Spectroscopy | Strong, sharp absorption band around 2150 cm⁻¹ corresponding to the C≡N stretch of the thiocyanate group. |
Sample Preparation and Derivatization Strategies for Analysis
Effective sample preparation is a critical step to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis. The choice of technique depends on the nature of the sample (e.g., water, soil, biological tissues).
For aqueous samples such as those from environmental monitoring, solid-phase extraction (SPE) is a widely used and effective technique. SPE cartridges packed with a sorbent that has an affinity for organic compounds, such as C18 or polymeric sorbents, can be used to extract this compound from water. The analyte is then eluted with a small volume of an organic solvent, which can be further concentrated if necessary. Liquid-liquid extraction (LLE) with a suitable water-immiscible organic solvent is another common approach.
For solid samples like soil or sediment, an initial extraction step is required to transfer the analyte into a liquid phase. This can be achieved using techniques such as sonication, Soxhlet extraction, or accelerated solvent extraction (ASE) with an appropriate organic solvent or solvent mixture. The resulting extract may then require a clean-up step, such as SPE, to remove co-extracted interfering substances before chromatographic analysis.
Derivatization, the chemical modification of an analyte, can be employed to enhance its analytical properties. For organic thiocyanates, derivatization might be used to improve their volatility for GC analysis or to introduce a fluorescent tag for highly sensitive detection by HPLC with fluorescence detection. For instance, the thiocyanate group can be reacted to form a more easily detectable derivative. While specific derivatization reactions for this compound are not documented, general methods for thiocyanates could be adapted.
Future Research Directions and Unresolved Challenges
Development of Greener Synthetic Routes
The chemical industry's increasing focus on sustainable development has spurred research into environmentally benign synthetic methods that minimize hazardous substances and waste. researchgate.net For vinyl thiocyanates, a promising green strategy involves moving away from traditional methods that may use transition metal catalysts and harsh conditions. researchgate.net
A key future direction is the development of practical, eco-friendly protocols. For instance, research has shown the successful synthesis of vinyl thiocyanate (B1210189) derivatives through the reaction of 3,4-dihalo-2(5H)-furanones with potassium thiocyanate (KSCN) at room temperature. researchgate.net This approach is notable for being metal-free and for using sodium bicarbonate, a mild and inexpensive base. researchgate.net The advantages of such a system include lower reaction temperatures, shorter reaction times, and good tolerance of various functional groups. researchgate.net Future work will likely focus on adapting these principles to the synthesis of Chloroethylene bisthiocyanate, aiming to replace hazardous reagents and solvents with greener alternatives like water, ionic liquids, or using energy-efficient techniques such as microwave-assisted synthesis. researchgate.net
Key features of a prospective greener synthesis for this compound are summarized in the table below.
| Feature | Traditional Approach | Green Chemistry Goal |
| Catalyst | Often relies on transition metals | Metal-free or biocatalytic systems |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids |
| Reagents | Potentially hazardous precursors | Benign, renewable starting materials |
| Conditions | Elevated temperatures, high pressure | Room temperature, atmospheric pressure |
| Byproducts | Significant waste generation | High atom economy, minimal waste |
Exploration of Novel Reactivity Patterns
This compound's unique structure, featuring both a vinyl group and two thiocyanate moieties, makes it a versatile synthon for organic chemistry. The thiocyanate group is a key functional group in many bioactive molecules and serves as a crucial intermediate for accessing various sulfur-containing compounds. rjeid.com Future research will delve deeper into its reactivity, which can be broadly categorized.
One area of exploration is its behavior in photolytic reactions. Studies on vinyl halides have shown that photolysis can generate vinyl cations, which subsequently react with thiocyanate ions. nih.gov Understanding the photochemistry of this compound could unlock new pathways for creating complex molecules.
Furthermore, the compound's potential as an electrophile is a significant research avenue. The development of mild, transition-metal-free conditions for the vinylation of nucleophiles, such as thiols, is a major trend. acs.org Investigating the reactions of this compound with a wider range of nucleophiles under these greener conditions could lead to the efficient synthesis of novel compounds. Additionally, vinyl isothiocyanates, which can be formed from thiocyanates, exhibit unusually high reactivity that is useful for synthesizing heterocyclic sulfur compounds. acs.org Exploring the controlled conversion of this compound to its isothiocyanate isomer and trapping it with various reagents represents a frontier in its reactivity studies.
Advanced Computational Modeling for Predictive Understanding
Computational chemistry offers powerful tools for predicting molecular properties and reaction mechanisms, thereby guiding experimental work. For this compound, advanced computational modeling is an essential future direction for gaining a predictive understanding of its behavior.
Molecular dynamics (MD) simulations can be employed to study the compound's interactions in various environments. For example, simulations have been used to investigate the structure, thermodynamics, and dynamics of the thiocyanate ion at interfaces and in solution. researchgate.netacs.org Similar studies on this compound could predict its solubility, stability, and conformational preferences, which are crucial for designing applications. Quantum mechanics/molecular mechanics (QM/MM) simulations are particularly useful for modeling reactions. researchgate.net These methods can elucidate complex reaction mechanisms, such as the enzymatic degradation of thiocyanate by thiocyanate dehydrogenase or the regioselectivity of thiol additions to vinyl groups. rjeid.comnih.gov Applying these computational techniques could explain unexpected reaction outcomes and help in designing more selective and efficient synthetic protocols. nih.gov
| Modeling Technique | Application to this compound | Research Goal |
| Molecular Dynamics (MD) | Simulating the molecule in different solvents or at interfaces. | Predict solubility, stability, and environmental partitioning. researchgate.netacs.org |
| Density Functional Theory (DFT) | Calculating electronic structure, reaction energies, and spectroscopic properties. | Elucidate reaction mechanisms and predict reactivity hotspots. researchgate.net |
| QM/MM Simulations | Modeling reactions in complex environments (e.g., in an enzyme active site). | Understand biocatalytic transformations and design new catalysts. researchgate.netrjeid.com |
Investigation of Emerging Applications in Specialized Fields
The unique chemical properties of the thiocyanate group suggest that this compound could have several specialized applications. Research into related compounds provides a roadmap for future investigations.
A significant emerging field is the development of antimicrobial surfaces. Bis-alkylthiocyanates are known to be potent biocides. nih.gov Research has demonstrated that covalently immobilizing thiocyanate groups onto the surface of poly(vinyl chloride) (PVC) can significantly reduce the adhesion and colonization of bacteria like Staphylococcus aureus and Staphylococcus epidermidis. nih.gov This suggests a promising application for this compound as a surface modification agent to create biocompatible materials that resist bacterial fouling in medical devices or industrial settings. nih.gov
In materials science, the vinyl group allows for polymerization. The synthesis of polymers from vinyl thiocyanate and related monomers points to the potential use of this compound in creating novel polymers with unique properties conferred by the sulfur and nitrogen-containing functional groups. acs.orgscientific.net
Furthermore, the well-established use of the related compound Methylene (B1212753) bis(thiocyanate) as a commercial biocide and fungicide in industrial water systems, paper mills, and leather tanning highlights the potential for this compound in similar roles. nih.govnih.govresearchgate.net Its efficacy against various algae, fungi, and bacteria could be harnessed for controlling microbial growth in diverse industrial processes. nih.govherts.ac.uk
Compound Information
Physicochemical Properties of this compound nih.gov
Table of Compounds Mentioned
Q & A
Basic Research Questions
Q. What established synthetic routes are available for chloroethylene bisthiocyanate, and how can purity be rigorously validated?
- Methodological Answer : Synthesis typically involves nucleophilic substitution between chloroethylene derivatives and thiocyanate salts under controlled anhydrous conditions. Purification methods like recrystallization (using solvents such as acetonitrile) or column chromatography (silica gel, hexane/ethyl acetate gradient) are recommended. Purity validation requires multi-technique verification:
- HPLC (C18 column, UV detection at 254 nm) to assess organic impurities.
- Elemental analysis (C, H, N, S) to confirm stoichiometric ratios.
- ¹H/¹³C NMR (in deuterated DMSO) to verify structural integrity and absence of side products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s molecular structure?
- Methodological Answer :
- FTIR : Identify thiocyanate (C≡N stretch ~2100 cm⁻¹) and chloroethylene (C-Cl stretch ~650 cm⁻¹) functional groups.
- Mass Spectrometry (ESI-TOF) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- Single-crystal X-ray diffraction : Resolve bond lengths and angles for absolute configuration determination.
- Cross-validate results with computational methods (DFT simulations for vibrational frequencies) to reduce ambiguity .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the hydrolytic stability of this compound in aqueous solutions?
- Methodological Answer : Design stability studies using:
- Variable solvent systems : Compare degradation rates in polar (e.g., water, methanol) vs. nonpolar (e.g., hexane) solvents.
- Temperature gradients : Conduct accelerated aging tests (25°C to 60°C) with periodic sampling.
- Analytical monitoring : Use HPLC-MS to quantify degradation products (e.g., thiocyanate ions, chloroethylene derivatives).
- Kinetic modeling : Apply Arrhenius equations to predict shelf-life under ambient conditions .
Q. How can researchers resolve contradictions in reported toxicity data for this compound across in vitro and in vivo models?
- Methodological Answer :
- Dose-response meta-analysis : Aggregate data from existing studies to identify outliers or non-linear trends.
- Mechanistic assays : Compare reactive oxygen species (ROS) generation (via DCFH-DA fluorescence) and DNA adduct formation (³²P-postlabeling) across models.
- Species-specific metabolism studies : Use liver microsomes from rodents vs. humans to assess metabolic activation differences.
- Statistical reconciliation : Apply Bayesian models to account for variability in exposure protocols .
Q. What computational models effectively predict the environmental fate of this compound in aquatic ecosystems?
- Methodological Answer :
- QSAR models : Correlate logP (octanol-water partition coefficient) with bioaccumulation potential.
- Molecular dynamics simulations : Predict interaction with humic acids or sediment particles to estimate adsorption coefficients.
- Degradation pathways : Use Gaussian software to model hydrolysis or photolysis products (e.g., thiocyanate release).
- Field validation : Deploy passive samplers in contaminated water bodies and compare with model outputs .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Controlled replication : Standardize reagents (e.g., anhydrous KSCN source), solvent drying (molecular sieves), and inert atmosphere (N₂/Ar).
- Byproduct profiling : Use GC-MS to identify competing reactions (e.g., thiocyanate dimerization).
- Catalyst screening : Test alternatives (e.g., phase-transfer catalysts like TBAB) to improve efficiency.
- Collaborative validation : Share protocols with independent labs to isolate procedural vs. instrumental errors .
Experimental Design Considerations
Q. What strategies optimize the detection of this compound degradation products in environmental samples?
- Methodological Answer :
- Sample pre-concentration : Solid-phase extraction (C18 cartridges) for trace-level analysis.
- Derivatization : Convert thiocyanate to volatile derivatives (e.g., trimethylsilylation) for GC-MS compatibility.
- High-resolution mass spectrometry (HRMS) : Differentiate isobaric interferences (e.g., Cl⁻ vs. SCN⁻ adducts).
- Quality controls : Spike recovery experiments with isotopically labeled analogs (e.g., ¹³C-thiocyanate) .
Toxicological Profiling
Q. What in silico and in vitro approaches are recommended for preliminary toxicity screening of this compound?
- Methodological Answer :
- In silico : Use ToxTree or OECD QSAR Toolbox to predict mutagenicity (Ames test endpoints) and endocrine disruption.
- In vitro :
- Ames II assay (TA98 strain ± S9 metabolic activation).
- HepG2 cytotoxicity (MTT assay, IC₅₀ determination).
- Reactive metabolite trapping : Incubate with glutathione (GSH) and monitor adducts via LC-MS/MS.
- Dose-range optimization : Pilot studies to avoid false negatives from sub-threshold concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
